molecular formula C14H12ClN3 B3434456 1-(2-Chlorobenzyl)-1H-indazol-5-amine CAS No. 939756-03-3

1-(2-Chlorobenzyl)-1H-indazol-5-amine

Cat. No.: B3434456
CAS No.: 939756-03-3
M. Wt: 257.72 g/mol
InChI Key: NIFGIPFDHRLEDY-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-1H-indazol-5-amine is an organic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities, making them significant in medicinal chemistry. The presence of a chlorobenzyl group in this compound enhances its potential for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chlorobenzyl)-1H-indazol-5-amine can be synthesized through a multi-step process involving the formation of the indazole core followed by the introduction of the chlorobenzyl group. One common method involves the cyclization of appropriate hydrazine derivatives with ortho-substituted benzyl halides under basic conditions. The reaction typically requires a solvent such as ethanol or dimethylformamide and a base like potassium carbonate or sodium hydroxide. The reaction mixture is heated to facilitate cyclization and subsequent substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorobenzyl)-1H-indazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

1-(2-Chlorobenzyl)-1H-indazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzyl)-1H-indazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

    1-(2-Chlorobenzyl)-N-(1-(2-chlorobenzyl)-4,5-dihydro-1H-imidazol-2-yl)-1H-benzimidazol-2-amine: A compound with similar structural features and potential biological activities.

    Benzyl chloride: A simpler compound used as a precursor in the synthesis of various benzyl derivatives.

Uniqueness: 1-(2-Chlorobenzyl)-1H-indazol-5-amine is unique due to its indazole core combined with a chlorobenzyl group, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

939756-03-3

Molecular Formula

C14H12ClN3

Molecular Weight

257.72 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]indazol-5-amine

InChI

InChI=1S/C14H12ClN3/c15-13-4-2-1-3-10(13)9-18-14-6-5-12(16)7-11(14)8-17-18/h1-8H,9,16H2

InChI Key

NIFGIPFDHRLEDY-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CN2C3=C(C=C(C=C3)N)C=N2)Cl

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C=C(C=C3)N)C=N2)Cl

Origin of Product

United States

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